REACTION_CXSMILES
|
O=[C:2]([C:9]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[N:11]([C:18]2[CH:19]=[N:20][CH:21]=[CH:22][CH:23]=2)[CH:10]=1)[CH2:3][CH2:4][CH2:5][C:6]([OH:8])=[O:7]>C(O)(=O)C>[C:6]([CH2:5][CH2:4][CH2:3][CH2:2][C:9]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[N:11]([C:18]2[CH:19]=[N:20][CH:21]=[CH:22][CH:23]=2)[CH:10]=1)([OH:8])=[O:7]
|
Name
|
3-(1-oxo-4-carboxybutyl)-N-(3-pyridyl)-indole
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Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
O=C(CCCC(=O)O)C1=CN(C2=CC=CC=C12)C=1C=NC=CC1
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture is concentrated
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in 10 ml of 1N sodium hydroxide
|
Type
|
ADDITION
|
Details
|
water is added to the residue
|
Type
|
FILTRATION
|
Details
|
the product is filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)CCCCC1=CN(C2=CC=CC=C12)C=1C=NC=CC1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |